Bis(3-methoxypropyl) adipate

Description

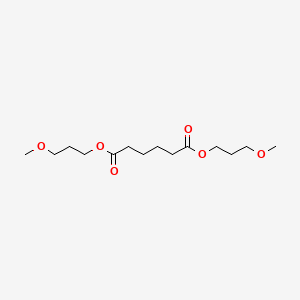

Bis(3-methoxypropyl) adipate is an adipic acid diester where the hydroxyl groups of adipic acid are replaced by 3-methoxypropyl ester groups. Adipic acid esters are widely utilized as plasticizers, solvents, and intermediates in polymer synthesis.

Properties

CAS No. |

85661-31-0 |

|---|---|

Molecular Formula |

C14H26O6 |

Molecular Weight |

290.35 g/mol |

IUPAC Name |

bis(3-methoxypropyl) hexanedioate |

InChI |

InChI=1S/C14H26O6/c1-17-9-5-11-19-13(15)7-3-4-8-14(16)20-12-6-10-18-2/h3-12H2,1-2H3 |

InChI Key |

SJQDRHYTRQQLHY-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC(=O)CCCCC(=O)OCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3-methoxypropyl) adipate can be synthesized through the esterification reaction between adipic acid and 3-methoxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methoxypropyl) adipate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

Oxidation: Aromatic carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

1. Polymer Chemistry

- Plasticizer : Bis(3-methoxypropyl) adipate is extensively used as a plasticizer in the production of flexible polymers. It enhances the flexibility, durability, and processability of polymer materials, making it suitable for applications in coatings, adhesives, and sealants .

2. Biodegradable Plastics

- The compound is also utilized in the formulation of biodegradable plastics. Its biocompatibility allows for the development of environmentally friendly materials that degrade more readily than traditional plastics .

Scientific Research Applications

1. Biological Research

- Enzyme Interactions : Research indicates that this compound can interact with enzymes, influencing their activity and function. This property makes it a subject of interest in biochemical studies focused on enzyme-catalyzed reactions .

- Drug Delivery Systems : Due to its favorable biocompatibility characteristics, this compound is being investigated for potential use in drug delivery systems. Its ability to undergo hydrolysis releases adipic acid and 3-methoxypropanol, which may participate in metabolic pathways .

2. Chemical Reactions

- The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of carboxylic acids, alcohols, or substituted esters depending on the reagents used .

Case Studies

Case Study 1: Plasticizer Effectiveness

A study evaluating this compound's performance as a plasticizer demonstrated significant improvements in flexibility and tensile strength of polymer films compared to those using traditional plasticizers. The enhanced properties were attributed to the unique methoxy groups that increased compatibility with polymer matrices.

Case Study 2: Drug Delivery Research

In a biomedical application study, this compound was incorporated into a drug delivery system designed for controlled release. Results showed that the hydrolysis of the compound facilitated the gradual release of therapeutic agents while maintaining biocompatibility, highlighting its potential in pharmaceutical applications .

Mechanism of Action

The mechanism of action of bis(3-methoxypropyl) adipate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release adipic acid and 3-methoxypropanol, which can then participate in metabolic pathways. The ester groups in the compound can also interact with enzymes, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Bis(3-methoxypropyl) adipate with structurally related adipate esters based on available evidence:

*Theoretical calculation based on esterification of adipic acid with 3-methoxypropanol.

Research Findings and Gaps

- This compound was detected in environmental studies assessing microplastics in fish gastrointestinal tracts, suggesting its persistence in ecosystems .

- Diisobutyl adipate demonstrates high purity (99%) and stability, making it suitable for synthetic oil formulations .

- Di(2-ethylhexyl) adipate dominates industrial use due to its low volatility and compatibility with diverse polymers .

Biological Activity

Bis(3-methoxypropyl) adipate is an ester compound with the molecular formula and a CAS number of 3020872. It is primarily used as a plasticizer in various applications, including polymers and coatings. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure

The structure of this compound consists of two 3-methoxypropyl groups attached to an adipic acid backbone. This configuration influences its solubility, reactivity, and interaction with biological systems.

Structural Formula

Toxicological Profile

Research indicates that this compound exhibits low toxicity in various biological assays. Studies have demonstrated that it does not significantly affect cell viability in non-cancerous cell lines, suggesting a degree of selectivity towards tumor cells. For instance, in assays conducted on lung fibroblast cell lines, the compound did not diminish metabolic activity, indicating a relatively safe profile for non-target cells .

The biological activity of this compound can be attributed to its ability to modulate cellular pathways. It has been shown to influence:

- Cell Proliferation : In certain cancer cell lines, the compound can inhibit proliferation at specific concentrations, suggesting potential anti-cancer properties.

- Metabolic Activity : It affects metabolic processes within cells, with studies indicating that it can alter mitochondrial function and reactive oxygen species (ROS) levels .

Case Studies and Research Findings

- Cell Viability Assays : In vitro studies have shown that this compound does not significantly reduce cell viability in non-cancerous cells at concentrations up to 100 µM. In contrast, it demonstrated cytotoxic effects in certain cancer cell lines at higher concentrations, indicating selective toxicity .

- Caspase Activation : Research has indicated that exposure to this compound can lead to the activation of caspases 3 and 7, which are critical markers of apoptosis. This suggests that the compound may induce programmed cell death in specific contexts .

- Reactive Oxygen Species (ROS) : The compound has been observed to modulate ROS production within cells, which plays a significant role in cellular signaling and apoptosis .

Comparative Biological Activity Table

| Biological Effect | Concentration (µM) | Effect Observed | Cell Type |

|---|---|---|---|

| Cell Viability | ≤ 100 | No significant effect | Non-cancerous fibroblasts |

| Cell Proliferation | 10-50 | Inhibition | Cancer cells |

| Caspase Activation | 1-10 | Increased activity | Cancer cells |

| ROS Production | Varies | Modulation | Cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.